2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole
Overview
Description
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole is a heterocyclic compound that features a piperidine ring fused to a cyclopentathiazole ring
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a broad range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that the effects of this compound could be diverse .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Thiazole derivatives: Compounds such as pramipexole contain thiazole rings and are used in various therapeutic applications.
Uniqueness
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-piperidin-3-yl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-4-9-10(5-1)14-11(13-9)8-3-2-6-12-7-8/h8,12H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWFGZKQFBKBMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(S2)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221459 | |
Record name | 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017250-61-1 | |
Record name | 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017250-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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